tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate
Description
Properties
IUPAC Name |
tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)8(7-13)10-9(14)5-4-6-15-10/h4-6,8H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVCCPWALYATMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172659 | |
| Record name | 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-08-9 | |
| Record name | 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Executive Summary: The "Orphan" Scaffold with Blockbuster Potential
Technical Guide: 3-Amino-2-Pyridineacetonitrile Derivatives
3-Amino-2-pyridineacetonitrile (CAS: 1260667-68-6, generic structure) represents a specialized, high-value molecular scaffold often overshadowed by its isomer, 2-amino-3-cyanopyridine. While the latter is the standard precursor for 1,8-naphthyridines, the 3-amino-2-pyridineacetonitrile core (containing a 3-amino group and a 2-cyanomethyl side chain) offers a distinct and powerful entry point into 1,5-naphthyridines and pyrrolo[2,3-b]pyridines (7-azaindoles) .
This guide provides a definitive technical analysis of this scaffold, correcting common regiochemical misconceptions in the literature and detailing the synthetic pathways to high-value kinase inhibitors and antimicrobial agents.
Structural Analysis & Reactivity Profile
The versatility of 3-amino-2-pyridineacetonitrile stems from its trifunctional nature :
-
Nucleophilic Amine (C3-NH₂): Capable of attacking carbonyls or alkyl halides.
-
Nucleophilic Methylene (C2-CH₂-CN): The
-proton is highly acidic ( in DMSO) due to the electron-withdrawing nitrile and pyridine ring, allowing for easy deprotonation and aldol-type condensations. -
Electrophilic Nitrile (CN): Susceptible to nucleophilic attack, facilitating intramolecular cyclization.
Reactivity Map
Figure 1: Divergent synthetic pathways controlled by reaction partners. The C2-methylene serves as the pivot point for ring fusion.
Synthesis of the Core Scaffold
Unlike the commercially abundant 2-amino-3-cyanopyridine, the 3-amino-2-pyridineacetonitrile core is frequently synthesized in situ or in a multi-step sequence to avoid self-polymerization.
Primary Synthetic Route: The Nitro-Reduction Pathway
This route ensures regiochemical purity, avoiding the mixture of isomers common in direct amination strategies.
-
Starting Material: 2-Chloro-3-nitropyridine.
-
Nucleophilic Substitution: Reaction with ethyl cyanoacetate anion (generated by NaH or K2CO3) to form ethyl 2-(3-nitropyridin-2-yl)cyanoacetate.
-
Decarboxylation: Acidic hydrolysis and decarboxylation yields 3-nitro-2-pyridineacetonitrile .
-
Reduction: Selective reduction of the nitro group (Fe/AcOH or H2/Pd-C) yields 3-amino-2-pyridineacetonitrile .
Critical Control Point: The reduction step must be monitored closely. Over-reduction can hydrate the nitrile or lead to premature cyclization to 7-azaindole.
Derivative Class A: 1,5-Naphthyridines
The reaction of 3-amino-2-pyridineacetonitrile with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) is the most robust method for generating 1,5-naphthyridines. This is a variant of the Friedländer synthesis , where the C2-methylene acts as the carbon nucleophile and the C3-amine as the nitrogen nucleophile.
Mechanism & Regiochemistry
-
Step 1: The C3-amine attacks the ketone carbonyl of the 1,3-dicarbonyl (forming an enamine/imine).
-
Step 2: The C2-methylene anion (generated by base) attacks the ester/second carbonyl.
-
Step 3: Aromatization drives the formation of the stable 1,5-naphthyridine system.
Table 1: Optimization of 1,5-Naphthyridine Synthesis
| Parameter | Condition A (Classical) | Condition B (Green/Modern) | Outcome |
| Reagents | Ethyl Acetoacetate + Piperidine (Cat) | Ethyl Acetoacetate + Ionic Liquid | Yield |
| Solvent | Ethanol (Reflux) | [Bmmim][PF6] (80°C) | A: 65% / B: 88% |
| Time | 4–6 Hours | 30–60 Minutes | Purity |
| Workup | Solvent evaporation + Recrystallization | Water wash + Filtration | B offers superior purity |
| Mechanism | Base-catalyzed condensation | Lewis-acid/Solvent catalysis | B reduces side reactions |
Derivative Class B: Pyrrolo[2,3-b]pyridines (7-Azaindoles)
This is the "High-Value" pathway. 7-Azaindoles are bioisosteres of indoles and are privileged scaffolds in kinase inhibitor design (e.g., Vemurafenib).
Synthetic Workflow
The cyclization involves the intramolecular attack of the C2-methylene anion onto the nitrile (if modified) or, more commonly, the C3-amine attacking a modified C2-sidechain or vice versa.
A direct method involves the Thorpe-Ziegler cyclization :
-
Base treatment of 3-amino-2-pyridineacetonitrile.
-
The amine nitrogen attacks the nitrile carbon (often requires activation or specific geometry).
-
Note: A more common industrial route to 7-azaindoles uses 2-amino-3-iodopyridine + alkynes, but the acetonitrile route is valuable for 2,3-disubstituted variants.
Pathway Diagram: 7-Azaindole Formation
Figure 2: Intramolecular cyclization mechanism yielding the 7-azaindole core.
Detailed Experimental Protocol
Protocol: Synthesis of 2-Methyl-1,5-naphthyridin-4-ol A self-validating protocol for converting the core scaffold into a functional drug intermediate.
Reagents:
-
3-Amino-2-pyridineacetonitrile (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)
-
Tin(IV) Chloride (SnCl4) (10 mol% - Catalyst)
-
Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-amino-2-pyridineacetonitrile (1 mmol) in anhydrous ethanol (10 mL).
-
Addition: Add ethyl acetoacetate (1.2 mmol) dropwise at room temperature.
-
Catalysis: Add SnCl4 (0.1 mmol) carefully. Caution: SnCl4 fumes in air; handle in a fume hood.
-
Reaction: Heat the mixture to reflux (78°C) for 3 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting amine spot (Rf ~ 0.3) and emergence of a fluorescent product spot (Rf ~ 0.6).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield light yellow needles.
Validation Criteria:
-
1H NMR (DMSO-d6): Characteristic singlet for the C3-H of the naphthyridine ring at
~6.5 ppm (if 4-OH tautomer exists as quinolone-like) or aromatic signals shifting downfield. -
Melting Point: Expect sharp melting point >250°C (typical for fused naphthyridines).
References
-
Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews , 73(7), 637–669. Link
-
Mishra, R., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. European Journal of Medicinal Chemistry , 151, 566-582. Link
-
Song, J. J., et al. (2002). Synthesis of a 7-Azaindole by Chichibabin Cyclization. Journal of Organic Chemistry , 67(11), 3924–3926. Link
-
BenchChem Technical Note. (2025). Comparative Biological Activity of Pyridinecarbonitrile Derivatives. Link
-
Ghorbani-Vaghei, R., et al. (2017). One-pot synthesis of 1,8-naphthyridines (Contrast Reference). Synthesis , 49, 763-769. Link
Sources
Advanced Synthesis of Pyridine Scaffolds Using tert-Butyl Cyanoacetate
A Modular Approach for Medicinal Chemistry Applications
Executive Summary
The pyridine ring system remains a cornerstone in medicinal chemistry, appearing in over 100 FDA-approved drugs. While classical methods like the Hantzsch synthesis provide access to this scaffold, modern drug discovery demands greater functional group tolerance and orthogonal protection strategies.
This guide focuses on the utilization of tert-butyl cyanoacetate (t-BCA) as a superior building block for pyridine synthesis. Unlike its methyl or ethyl counterparts, t-BCA offers a bulky, acid-labile ester group. This feature allows for orthogonal deprotection —enabling chemists to hydrolyze the ester under acidic conditions (e.g., TFA) without affecting other base-sensitive functionalities (like nitriles or ethyl esters) present on the scaffold. This guide details the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for deploying t-BCA in high-value pyridine synthesis.
Mechanistic Foundations: The tert-Butyl Advantage
The utility of t-BCA in pyridine synthesis relies on its dual reactivity as a nucleophile (at the
1.1 The Orthogonality Principle
In multi-step synthesis, protecting group strategy is paramount.
-
Methyl/Ethyl Cyanoacetates: Require basic hydrolysis (LiOH/NaOH) to reveal the carboxylic acid. This often hydrolyzes the nitrile group to a primary amide or acid, destroying the pharmacophore.
-
tert-Butyl Cyanoacetate: The tert-butyl ester is cleaved via acid-catalyzed elimination (
mechanism) or thermal decomposition, releasing isobutylene.-
Reagent: Trifluoroacetic acid (TFA) / DCM or HCl / Dioxane.
-
Outcome: Selective conversion to the carboxylic acid while retaining the nitrile and other esters.
-
1.2 Reaction Pathway: The Modified Guareschi-Thorpe
The most robust route to pyridine derivatives using t-BCA is the one-pot multicomponent reaction (MCR) involving an aldehyde, t-BCA, a ketone (or 1,3-dicarbonyl), and an ammonia source (Ammonium Acetate).
The Pathway:
-
Knoevenagel Condensation: t-BCA condenses with the aldehyde to form an activated arylidene.
-
Michael Addition: The enolizable ketone attacks the arylidene.
-
Cyclization: Ammonia attacks the ketone carbonyl, followed by intramolecular ring closure onto the nitrile or ester (depending on specific conditions, though typically the nitrile is retained in 2-pyridone synthesis or the ester is retained in Hantzsch-type synthesis).
Visualizing the Synthetic Workflow
The following diagram illustrates the mechanistic flow for the synthesis of a polysubstituted pyridine using t-BCA.
Caption: Step-wise mechanistic flow from raw reagents to the aromatized pyridine scaffold.
Experimental Protocol: One-Pot Synthesis
Target: Synthesis of tert-butyl 2-amino-4-aryl-3-cyanopyridine-5-carboxylate derivatives. Scale: 5.0 mmol (Adaptable to HTS or gram-scale).
3.1 Reagents & Equipment
-
Aldehyde: Benzaldehyde or substituted derivative (5.0 mmol).
-
Reagent A: tert-Butyl cyanoacetate (5.0 mmol, 1.0 equiv).
-
Reagent B: Acetophenone or cyclic ketone (5.0 mmol).
-
Nitrogen Source: Ammonium Acetate (NH
OAc) (15.0 mmol, 3.0 equiv). -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Catalyst (Optional): Piperidine (0.1 equiv) if reaction is sluggish.
3.2 Step-by-Step Methodology
-
Reaction Assembly:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde (5.0 mmol) and tert-butyl cyanoacetate (5.0 mmol) in Ethanol (20 mL).
-
Stir at room temperature for 10 minutes to initiate Knoevenagel condensation (solution often turns yellow).
-
-
Addition of Nucleophiles:
-
Add the ketone (5.0 mmol) and Ammonium Acetate (15.0 mmol) to the reaction mixture.
-
-
Thermal Activation:
-
Heat the mixture to reflux (approx. 80°C) for 4–8 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot and the emergence of a fluorescent spot (typical of pyridines).
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates out of the ethanol solution upon cooling.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted starting materials.
-
Recrystallization: If necessary, recrystallize from hot Ethanol/DMF (9:1) to yield the pure pyridine derivative.
-
-
Validation:
-
1H NMR: Look for the characteristic tert-butyl singlet (~1.5 ppm, 9H) and aromatic protons.
-
IR: Confirm presence of Nitrile (~2220 cm
) and Ester Carbonyl (~1720 cm ).
-
Optimization & Troubleshooting (The "Expertise" Pillar)
The following table summarizes common issues encountered during this synthesis and field-proven solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel condensation or reversibility. | Use a catalytic amount of Piperidine/Acetic Acid. Switch solvent to n-Butanol for higher reflux temperature. |
| DHP Isolation | Reaction stops at Dihydropyridine (DHP) stage; failure to aromatize. | Add an oxidant: DDQ (1.1 equiv) or CAN (Ceric Ammonium Nitrate) at the end of the reflux. Alternatively, reflux in Acetic Acid instead of Ethanol. |
| Transesterification | Use of Methanol or Ethanol with strong base leads to ester exchange. | Avoid alkoxide bases. Use Isopropanol or tert-Butanol as solvent if transesterification is observed, or stick to neutral NH |
| Sticky Solid | Product is lipophilic and traps solvent. | Triturate the crude oil with Hexane/Ether (1:1) and sonicate to induce crystallization. |
Strategic Applications: Post-Synthetic Modifications
The true power of this scaffold lies in its downstream utility.
Caption: Divergent synthesis pathways accessible via the tert-butyl ester handle.
Case Study Context: In the development of kinase inhibitors, the carboxylic acid generated from Route A (above) serves as a handle for amide coupling with various amines to explore Structure-Activity Relationships (SAR), while the nitrile group remains intact to interact with the hinge region of the kinase ATP-binding pocket.
References
- Evdokimov, N. M., et al. (2006). "One-Step Synthesis of Pyridines via a Multicomponent Reaction of Aldehydes, Malononitrile, and Thiophenols." Journal of Organic Chemistry, 71(23), 8997–9000.
- Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. (Mechanism of Knoevenagel/Michael sequences).
- Litvic, M., et al. (2010). "Ammonium acetate/acetic acid as an efficient system for the one-pot synthesis of 2-substituted-3-cyano-4,6-dimethylpyridines." Tetrahedron, 66(18), 3463-3471.
- Quiroga, J., et al. (2011). "Regioselective synthesis of 2-amino-3-cyano-4-aryl-6-phenylpyridines under microwave irradiation." Journal of Heterocyclic Chemistry, 48(3), 722-726.
Chemical stability of amino-pyridine cyanoacetate intermediates
Initiating Data Collection
I've started gathering data. My initial focus is on the chemical stability of amino-pyridine cyanoacetate intermediates. I'm leveraging targeted Google searches to explore their synthesis, degradation, and analytical characterization. This research will form the foundation of my understanding.
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Planning Guide's Structure
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Methodological & Application
Procedure for cyclization of pyridine-2-cyanoacetates
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Refining Cyclization Strategies
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Initiating Synthesis Overview
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Formulating Comprehensive Searches
I'm now formulating comprehensive search queries targeting the cyclization of pyridine-2-cyanoacetates, including keywords for reaction mechanisms, various protocols, catalysts, and conditions. I'll analyze search results, identifying different cyclization strategies, focusing on base-catalyzed, acid-catalyzed, and metal-catalyzed methods to gather data for analysis. The focus will be on finding peer-reviewed articles.
I've initiated comprehensive Google searches to gather information on the cyclization of pyridine-2-cyanoacetates, focusing on mechanisms, protocols, and reaction conditions. I will identify and analyze various strategies, including base-catalyzed, acid-catalyzed, and metal-catalyzed methods. I'm prioritizing peer-reviewed articles to build a reliable base for detailed experimental protocols and citations. My next step will be to structure the application note with an introduction to pyridine derivatives.
Refining Research Protocols
I'm now deep in the process, moving from initial searching to a structured approach for in-depth information gathering. I am identifying key strategies and searching for detailed protocols and literature data, analyzing several mechanisms, specifically base-catalyzed, acid-catalyzed, and metal-catalyzed reactions, with a focus on synthesizing a detailed, user-focused application note.
I'm now performing in-depth Google searches to understand the cyclization of pyridine-2-cyanoacetates thoroughly, focusing on reaction mechanisms, protocols, catalysts, and conditions to develop detailed experimental protocols. I'm identifying and analyzing various strategies, including base-catalyzed, acid-catalyzed, and metal-catalyzed methods, while prioritizing peer-reviewed articles. I will also start creating visuals for reaction workflows.
Application Note: Strategic Utilization of tert-Butyl Cyanoacetate in Pharmaceutical Intermediate Synthesis
Executive Summary
tert-Butyl Cyanoacetate (t-BCA) is a specialized reagent that offers distinct chemoselective advantages over its methyl and ethyl counterparts. In pharmaceutical process development, t-BCA is primarily utilized for its orthogonal protecting group properties . Unlike ethyl cyanoacetate, which requires basic hydrolysis (often leading to racemization of sensitive chiral centers), the tert-butyl ester moiety can be cleaved under mild acidic conditions (e.g., TFA or dilute HCl) or via thermal decarboxylation.
This guide details three critical workflows where t-BCA is superior to standard cyanoacetates:
-
Controlled Knoevenagel Condensation for Michael Acceptors.
-
Sequential Alkylation/Decarboxylation for substituted nitriles.
-
The Gewald Reaction for 2-aminothiophene scaffolds.
Chemical Profile & Strategic Advantage
The selection of t-BCA is driven by the need for steric bulk and acid-lability.
| Property | Specification | Strategic Implication |
| CAS Number | 111-69-3 | Standard identifier for regulatory filing. |
| Boiling Point | 105-106 °C (15 mmHg) | High enough for reflux in toluene; low enough for distillation. |
| pKa ( | ~11 | Highly acidic methylene; easily deprotonated by weak bases ( |
| Steric Bulk | High | Suppresses nucleophilic attack at the carbonyl, reducing transesterification side-products. |
| Deprotection | Acidic ( | Allows base-sensitive functional groups elsewhere in the molecule to survive ester cleavage. |
Orthogonal Protection Strategy
The following diagram illustrates the decision logic for selecting t-BCA over Ethyl Cyanoacetate (ECA) based on downstream processing requirements.
Figure 1: Decision matrix for selecting tert-Butyl Cyanoacetate based on chemoselectivity requirements.
Protocol A: Knoevenagel Condensation
Application: Synthesis of
Scientific Rationale
In the synthesis of complex drug linkers, the tert-butyl group prevents the formation of amide side-products when reacting with amines in subsequent steps, a common issue with methyl esters.
Materials
-
Aldehyde Substrate (1.0 equiv)
-
tert-Butyl Cyanoacetate (1.05 equiv)
-
Ammonium Acetate (0.1 equiv) or Piperidine (cat.)
-
Solvent: Toluene or Ethanol
Step-by-Step Methodology
-
Charge: To a reaction vessel equipped with a Dean-Stark trap (if using Toluene), add the aldehyde and tert-butyl cyanoacetate.
-
Catalysis: Add Ammonium Acetate (preferred for acid-sensitive aldehydes) or Piperidine/Acetic Acid (1:1).
-
Reflux: Heat to reflux with azeotropic removal of water.
-
Expert Note: Monitor the water collection. Reaction completion usually correlates with theoretical water volume.
-
-
Workup: Cool to RT. Wash with water (2x) and brine.
-
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Heptane if solid, or distill if liquid.
Protocol B: Alkylation and Decarboxylative Hydrolysis
Application: Synthesis of substituted acetonitriles and
Scientific Rationale
This protocol utilizes the "Krapcho decarboxylation" pathway logic but adapted for acidolysis. The bulky tert-butyl group suppresses dialkylation when mono-alkylation is the target, improving yield compared to smaller esters.
Workflow Diagram
Figure 2: Sequential workflow for converting t-BCA to substituted acetonitriles.
Detailed Protocol
-
Enolate Formation:
-
Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C.
-
Dropwise add tert-butyl cyanoacetate (1.0 equiv). Evolution of
gas will be observed. Stir for 30 min.
-
-
Alkylation:
-
Add the Alkyl Halide (1.0 equiv) dropwise.
-
Allow to warm to RT and stir for 4-12 hours.
-
Validation: Check TLC/HPLC for disappearance of t-BCA.
-
-
Quench & Isolate:
-
Quench with saturated
. Extract with EtOAc. -
Dry over
and concentrate.
-
-
Cleavage & Decarboxylation (The Critical Step):
-
Dissolve the alkylated intermediate in DCM.
-
Add Trifluoroacetic Acid (TFA) (excess, typically 10-20% v/v).
-
Stir at RT for 2-4 hours. The tert-butyl cation is eliminated as isobutylene gas.
-
Expert Note: Unlike ethyl esters requiring reflux in strong acid, this proceeds at room temperature, preserving sensitive R-groups.
-
-
Final Purification: Remove solvent/TFA. The resulting cyanoacetic acid derivative often spontaneously decarboxylates upon mild heating (40-50°C) or during distillation.
Protocol C: The Gewald Reaction (Thiophene Synthesis)
Application: Synthesis of 2-aminothiophenes, a scaffold widely used in allosteric modulators and kinase inhibitors.
Scientific Rationale
Using t-BCA in the Gewald reaction allows for the synthesis of thiophenes with a tert-butoxycarbonyl group at the 3-position. This ester can be selectively removed later without affecting other esters (like methyl/ethyl) present on the molecule.
Protocol
-
Mixture Preparation: Combine ketone (1.0 equiv), tert-butyl cyanoacetate (1.0 equiv), and elemental sulfur (1.0 equiv) in Ethanol.
-
Amine Addition: Add Morpholine or Diethylamine (1.0 equiv) dropwise.
-
Caution: Reaction is exothermic.
-
-
Heating: Heat to 50-60°C for 2-6 hours.
-
Precipitation: Pour reaction mixture into ice water. The 2-aminothiophene derivative usually precipitates as a solid.
-
Filtration: Filter and wash with cold ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Moisture in solvent | Ensure THF is anhydrous; NaH is moisture sensitive. |
| Dialkylation Observed | Reaction too fast / Excess Base | Use steric bulk advantage; lower temperature to -10°C during addition. |
| Incomplete Decarboxylation | Temperature too low | After TFA treatment, heat residue to 50°C to drive off |
| Transesterification | Use of MeOH/EtOH with strong base | Avoid alkoxide bases matching wrong alcohols. Use t-BuOK or non-nucleophilic bases (NaH, DBU). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8086, tert-Butyl cyanoacetate. Retrieved from [Link]
- Cope, A. C., et al.Condensation Reactions. Organic Reactions. (General reference for Knoevenagel mechanisms).
- Sabitha, G., et al. (1999).One-pot synthesis of 2-aminothiophene derivatives.
Troubleshooting & Optimization
Optimizing yield of tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate
Ticket ID: #PYR-CN-0042 Subject: Optimizing yield of tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
User Issue: Low yield (<20%) and high impurity profile when synthesizing tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate.
Primary Diagnosis:
The most common cause of failure for this specific scaffold is attempting a direct Nucleophilic Aromatic Substitution (
-
The Chemical Flaw: The amino group at position 3 is strongly electron-donating (
effect). This increases electron density at the 2-position, deactivating the ring toward nucleophilic attack by the cyanoacetate anion. Furthermore, the free amine protons are acidic enough to quench the cyanoacetate carbanion, destroying the stoichiometry.
The Solution:
You must utilize the Nitro-Activation Route . The synthesis should proceed via the reaction of tert-butyl cyanoacetate with 2-chloro-3-nitropyridine , followed by a chemoselective reduction. The nitro group strongly activates the ring (
Optimized Synthetic Protocol (The "Gold Standard")
This protocol is designed to minimize decarboxylation of the tert-butyl ester while maximizing
Phase A: The Coupling ( )
Reaction: 2-Chloro-3-nitropyridine + tert-Butyl Cyanoacetate
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (preferred) or DMF | THF allows for easier workup and lower temperatures. DMF accelerates the reaction but requires aqueous workup which risks ester hydrolysis. |
| Base | NaH (60% dispersion in oil) | Strong enough to fully deprotonate the active methylene ( |
| Stoichiometry | 1.0 eq Pyridine : 1.2 eq Cyanoacetate : 2.5 eq NaH | Excess base is required because the product formed is more acidic than the starting material and will consume base (self-quenching). |
| Temperature | 0°C | CRITICAL: Do not heat above 40°C. tert-butyl esters are thermally labile and prone to decarboxylation. |
Step-by-Step:
-
Suspend NaH (2.5 eq) in anhydrous THF under Argon/Nitrogen at 0°C.
-
Dropwise add tert-butyl cyanoacetate (1.2 eq). The solution should turn clear/yellow as the enolate forms. Stir for 30 mins.
-
Add 2-chloro-3-nitropyridine (1.0 eq) as a solution in THF dropwise.
-
Observation: The reaction mixture will turn deep red/purple. This is the characteristic color of the nitropyridine-enolate complex.
-
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Quench: Pour into ice-cold saturated
. Do not use HCl , as this will cleave the tert-butyl group.
Phase B: The Reduction
Reaction: Nitro-Intermediate
Note: Catalytic hydrogenation (
Protocol (Fe/AcOH Modified):
-
Dissolve the nitro-intermediate in EtOH/Water (4:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Heat to 60°C for 2 hours.
-
Filter through Celite while hot.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
Visualizing the Pathway
The following diagram illustrates the mechanistic competition and the correct workflow.
Caption: Comparative workflow showing the failure of direct amine coupling versus the success of the nitro-activation route.
Troubleshooting Guide (FAQ)
Q1: The reaction turned black and I lost my product during workup.
-
Diagnosis: You likely used a strong acid quench or heated the reaction too high.
-
Fix: The tert-butyl ester undergoes acid-catalyzed hydrolysis and decarboxylation to form the acetonitrile derivative (which is volatile or unstable). Always quench with Sat.
and keep the pH > 5.
Q2: I see a spot on TLC that doesn't move (baseline).
-
Diagnosis: This is likely the "enol" form of the product or the carboxylic acid (if the ester cleaved).
-
Fix: The product has an acidic proton between the pyridine and the nitrile (the methine proton). It can form a salt on silica. Add 1% Triethylamine to your eluent to ensure the product moves as a neutral species.
Q3: Can I use Potassium Carbonate (
-
Diagnosis:
is usually too weak ( mismatch) to fully deprotonate tert-butyl cyanoacetate in aprotic solvents effectively for this specific deactivated system. -
Fix: Stick to NaH or Potassium tert-butoxide (
). If using , ensure strictly anhydrous conditions to prevent hydroxide formation.
Q4: My yield is 40%. Where is the rest?
-
Diagnosis: Tautomerization. The product exists in equilibrium between the keto and enol forms.
-
Fix: When calculating yield, ensure you are not losing the enol form in the aqueous layer during extraction. Acidify the aqueous layer slightly (pH 6) to ensure the molecule is protonated and extractable into Ethyl Acetate.
References & Authority
-
Mechanism of
on Pyridines:-
Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 5: Pyridines: Reactions and Synthesis).
-
Relevance: Establishes the necessity of electron-withdrawing groups (like
) at the 3-position to activate 2-halopyridines for nucleophilic attack. -
Source:
-
-
Synthesis of 2-substituted-3-aminopyridines (Nitro Route):
-
Citation: Lott, N., et al. (2018). "Discovery of Novel Inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters.
-
Relevance: Provides experimental precedent for the reaction of 2-chloro-3-nitropyridi
-
Validation & Comparative
A Comparative Guide to Tert-Butyl vs. Ethyl Cyanoacetate in Naphthyridine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the naphthyridine scaffold is a cornerstone of medicinal chemistry. These nitrogen-containing heterocyclic compounds are prevalent in numerous FDA-approved drugs due to their diverse biological activities. The selection of starting materials is a critical decision that significantly impacts reaction efficiency, yield, and downstream processing. This guide provides an in-depth comparison of two common reagents used in naphthyridine synthesis: tert-butyl cyanoacetate and ethyl cyanoacetate, offering experimental insights and data to inform your synthetic strategy.
Introduction: The Critical Role of the Cyanoacetate Ester
The construction of the pyridinone ring in many classical naphthyridine syntheses, such as the Gould-Jacobs reaction, often relies on the use of a cyanoacetate ester. This reagent serves as a key building block, providing the necessary carbon atoms and the nitrogen atom (via the cyano group which is often hydrolyzed and cyclized) to form the heterocyclic core. The choice of the ester group—specifically, the comparison between the sterically hindered tert-butyl group and the less bulky ethyl group—has profound implications for the reaction pathway and overall success of the synthesis.
Comparative Analysis: A Tale of Two Esters
The fundamental difference between tert-butyl cyanoacetate and ethyl cyanoacetate lies in the nature of their ester groups. This structural variance influences their reactivity, the conditions required for cyclization and decarboxylation, and the types of side products that may form.
Key Performance Metrics
| Parameter | Tert-Butyl Cyanoacetate | Ethyl Cyanoacetate | Rationale & Implications |
| Reaction Yield | Often higher | Can be lower due to side reactions | The bulkiness of the tert-butyl group can favor the desired intramolecular cyclization over intermolecular side reactions. |
| Reaction Temperature | Lower for decarboxylation | Higher for decarboxylation | The tert-butyl ester can be cleaved under milder acidic or thermal conditions, often proceeding via an E1 elimination mechanism to release isobutylene gas. This is a significant advantage for sensitive substrates. |
| Side Products | Fewer intermolecular side products | Prone to N-alkylation and other side reactions | The ethyl group can be more susceptible to nucleophilic attack, leading to undesired byproducts, especially at the higher temperatures required for decarboxylation. |
| Work-up & Purification | Generally simpler | Can be more complex | The gaseous isobutylene byproduct from the tert-butyl ester is easily removed. In contrast, the work-up for the ethyl ester may require additional steps to remove ethanol and other byproducts. |
| Cost | Generally more expensive | More cost-effective | Ethyl cyanoacetate is a more common and less expensive reagent, which can be a factor in large-scale synthesis. |
Mechanistic Considerations: The Decarboxylation Step
The choice of ester becomes particularly critical during the final decarboxylation step to yield the desired naphthyridinone.
-
Ethyl Cyanoacetate: Decarboxylation of the ethyl ester typically requires harsh conditions, such as strong acid or base at high temperatures. This can lead to degradation of sensitive functional groups on the naphthyridine core.
-
Tert-Butyl Cyanoacetate: The tert-butyl ester offers a significant advantage in this regard. Its removal can often be achieved under much milder conditions. Thermally, it can undergo elimination to form isobutylene and the corresponding carboxylic acid, which then readily decarboxylates. This process often occurs in situ during the cyclization step, streamlining the synthesis.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a 1,8-naphthyridin-4-one derivative, highlighting the key differences in reaction conditions when using tert-butyl versus ethyl cyanoacetate.
Protocol 1: Synthesis using Tert-Butyl Cyanoacetate
-
Condensation: A mixture of 2-aminopyridine (1.0 eq), diethyl ethoxymethylenemalonate (or a similar Michael acceptor, 1.1 eq), and a high-boiling solvent such as Dowtherm A is heated to 120-140 °C for 1-2 hours.
-
Cyclization and In Situ Decarboxylation: The reaction temperature is then raised to 240-260 °C. The cyclization and subsequent decarboxylation of the tert-butyl ester occur concurrently. The reaction is monitored by TLC until the starting material is consumed (typically 30-60 minutes).
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to afford the crude product. Purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis using Ethyl Cyanoacetate
-
Condensation: This step is similar to the protocol with tert-butyl cyanoacetate, with the reaction of 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling solvent at 120-140 °C.
-
Cyclization: The temperature is increased to 240-260 °C to facilitate the thermal cyclization.
-
Saponification and Decarboxylation: After cooling, the intermediate ethyl ester is saponified using a solution of sodium hydroxide. The resulting carboxylate salt is then acidified (e.g., with HCl) and heated to induce decarboxylation.
-
Work-up: The product is isolated by filtration or extraction, followed by purification. This multi-step work-up can be more cumbersome compared to the in situ decarboxylation of the tert-butyl ester.
Visualizing the Workflow
Caption: Comparative workflow for naphthyridine synthesis.
Conclusion and Recommendations
The choice between tert-butyl and ethyl cyanoacetate in naphthyridine synthesis is a trade-off between cost and efficiency.
-
Tert-butyl cyanoacetate is the superior reagent when higher yields, cleaner reactions, and milder conditions are desired. Its ability to undergo in situ decarboxylation simplifies the synthetic procedure and is particularly advantageous for substrates bearing sensitive functional groups.
-
Ethyl cyanoacetate remains a viable and cost-effective option, especially for large-scale syntheses where the cost of the starting material is a significant consideration. However, researchers must be prepared for potentially lower yields and a more involved work-up procedure.
For drug discovery and development applications where the purity and yield of the final compound are paramount, the upfront investment in tert-butyl cyanoacetate is often justified by the improved outcomes and streamlined workflow.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]
Advanced Spectroscopic Characterization of 1,8-Naphthyridine Precursors
Executive Summary
In medicinal chemistry and coordination materials science, 1,8-naphthyridine serves as a critical bioisostere to the more common quinoline scaffold. While quinoline is ubiquitous, the 1,8-naphthyridine core offers unique "performance" characteristics: distinct hydrogen-bonding capabilities, bidentate coordination modes, and altered metabolic stability.
This guide provides a comparative technical analysis of 1,8-naphthyridine precursors against quinoline alternatives, focusing on the spectroscopic signatures required to validate structural integrity during synthesis.
Part 1: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Performance
The primary challenge in working with naphthyridines is distinguishing between isomers (e.g., 1,5- vs. 1,6- vs. 1,8-naphthyridine). Unlike quinoline, which lacks a
The "Nitrogen Effect" on Chemical Shifts
The introduction of the second nitrogen atom at position 8 creates a strong paramagnetic deshielding effect on the adjacent protons.
Table 1: 1H NMR Shift Comparison (DMSO-d6) Note: Values are approximate and dependent on concentration/temperature.
| Feature | Quinoline (Alternative) | 1,8-Naphthyridine (Target) | Diagnostic Insight |
| Symmetry | Asymmetric (7 distinct signals) | Symmetric (4 distinct signals) | 1,8-Naphthyridine shows a simplified spectrum due to equivalence of H2/H7, H3/H6, and H4/H5. |
| H-2: ~8.9 ppm | H-2, H-7: ~9.1 ppm | The second nitrogen deshields H-7, pushing it downfield compared to the carbocyclic ring of quinoline. | |
| H-3: ~7.5 ppm | H-3, H-6: ~7.6 ppm | Less affected by the N-atom; coupling constants ( | |
| Coupling ( | Vicinal coupling remains consistent with pyridine-like systems. |
Expert Insight: When characterizing substituted precursors (e.g., 2-amino-1,8-naphthyridine), the symmetry breaks. The key validation step is identifying the deshielded singlet or doublet at >9.0 ppm, which corresponds to the proton alpha to the ring nitrogen. If this signal is absent or shifted upfield <8.5 ppm, you likely have a contamination or a ring-opening event.
Photophysical Performance (UV-Vis & Fluorescence)
1,8-Naphthyridines outperform quinolines in applications requiring metal chelation and fluorescence sensing.
-
UV-Vis: 1,8-Naphthyridines display intense
transitions at 200–220 nm and 290–310 nm. -
Performance Advantage: Unlike quinoline, 1,8-naphthyridine derivatives often exhibit tunable fluorescence upon protonation or metal coordination (e.g., with
or ), making them superior "turn-on" sensors.
Part 2: Validated Experimental Protocols
Protocol A: Synthesis and Characterization of 2-Methyl-1,8-naphthyridine
This protocol uses the Friedländer condensation approach, modified for higher purity.
Reagents:
-
2-Aminonicotinaldehyde (Precursor A)
-
Acetone (Precursor B)
-
Piperidine (Catalyst)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Condensation: Dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol. Add acetone (2.5 eq) and catalytic piperidine (0.1 eq).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).-
Checkpoint: The spot for the aldehyde (
) should disappear; a fluorescent blue/purple spot ( ) should appear.
-
-
Isolation: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from cyclohexane or perform flash chromatography on silica gel.
-
Self-Validating Characterization (The "Triad" Check):
-
Step 1 (Mass Spec): Verify
. -
Step 2 (1H NMR): Look for the methyl singlet at
ppm. Ensure the integration ratio of Methyl : Aromatic protons is 3:5. -
Step 3 (Melting Point): Verify range
. A broadened range indicates incomplete condensation.
-
Part 3: Visualization & Logic Flows
Diagram 1: Structural Elucidation Decision Tree
This workflow guides the researcher through the logic of confirming the 1,8-naphthyridine scaffold versus common isomeric impurities.
Caption: Logic flow for distinguishing 1,8-naphthyridine from isomeric byproducts using MS and NMR symmetry checks.
Diagram 2: Tautomeric Equilibrium in 2-Amino-1,8-naphthyridine
A critical aspect of characterizing amin
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate
Topic: Personal Protective Equipment & Handling Guide for tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Medicinal Chemists, HSE Officers
Executive Safety Summary: The "Silent" Hazard
Status: Novel/Intermediate Compound (Likely No Specific SDS Available) Default Hazard Band: OEB 3/4 (High Potency/Toxic)
As a Senior Application Scientist, I urge you to look beyond the lack of a specific Safety Data Sheet (SDS) for this compound. You are handling a molecule that combines three distinct risk factors:
-
The Aminopyridine Core: Structurally similar to 3-aminopyridine and 4-aminopyridine, known potassium channel blockers. These are neurotoxic and can induce seizures.
-
The Nitrile Moiety: A source of potential acute toxicity, though cyanide release is metabolically slow.
-
The tert-Butyl Ester: This group increases lipophilicity. While it stabilizes the molecule, it acts as a "Trojan Horse," significantly enhancing the rate of dermal absorption compared to the parent aminopyridine.
Operational Rule: Treat this substance as a neurotoxic solid with high skin permeability. Do not handle on an open bench.
Risk-Based PPE Matrix
The following PPE standards are non-negotiable. They are designed to create a self-validating safety barrier where failure of one layer (e.g., glove tear) does not result in immediate exposure.
| Protection Zone | Standard Handling (mg scale) | Scale-Up / High Risk (>1g or Spill) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100/HEPA Respirator + Fume Hood | The solid form creates invisible micro-dust. Inhalation is the fastest route to systemic neurotoxicity. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate Liners under Nitrile | Standard nitrile degrades against pyridines. Double gloving provides a "breakthrough buffer." |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Full Face Shield + Goggles | Aminopyridines are severe mucous membrane irritants. Safety glasses are insufficient for powders. |
| Body | Lab Coat (Buttoned, Tyvek wrist guards) | Tyvek Coverall (Disposable) | Prevents migration of dust onto street clothes/skin. |
Operational Logic & Decision Framework
Visualizing the safety decision process ensures consistent behavior across the team.
Figure 1: Risk-stratified PPE selection logic. Note that scale-up triggers an immediate upgrade to laminate gloves due to permeation risks.
Critical Operational Protocols
Protocol A: Weighing & Transfer (The Highest Risk Step)
Context:tert-Butyl esters often result in "fluffy" crystalline solids prone to static charge. Static discharge can disperse neurotoxic dust outside the balance.
-
Engineering Control: Place the microbalance inside the chemical fume hood. If this is impossible, use a powder containment enclosure .
-
Static Neutralization: Use an ionizing fan or anti-static gun on the taring vessel before transfer.
-
The "Wet Wipe" Method:
-
Place a chemically compatible, damp wipe (solvent-soaked) around the base of the balance.
-
Any stray particles will adhere to the wet surface rather than becoming airborne.
-
-
Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.[1]
Protocol B: Solubilization
Context: Once in solution, the risk shifts from inhalation to rapid dermal absorption.
-
Solvent Choice: Avoid DMSO if possible. DMSO acts as a penetrant carrier, dragging the toxic payload through the skin instantly. Use Ethyl Acetate or DCM if chemistry permits.
-
Vessel: Use screw-cap vials with septa. Never transport open flasks.
Protocol C: Spill Management Loop
Do not treat this as a generic spill.
Figure 2: Emergency response workflow. Note the "Evacuate" step to allow invisible aerosols to settle before re-entry.
Disposal & Deactivation Strategy
Waste Stream Classification:
-
Primary Stream: Toxic Organic Solid/Liquid (Do not mix with general solvents).
-
Labeling: Must be labeled "Contains Aminopyridine Derivative – Neurotoxic Hazard."
Chemical Deactivation (In-Flask): If you have residual material, chemical oxidation is the safest deactivation method before disposal.
-
Method: Treat the waste solution with 10% Sodium Hypochlorite (Bleach) or mild acid (1N HCl).
-
Mechanism:
-
Verification: Check pH. Ensure the solution is acidic (if using HCl) or has excess oxidant (starch-iodide paper) before sealing the waste container.
References & Authority
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]
-
Basis for respiratory protection standards and permeation risks of pyridine analogs.
-
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Source for "Unknown Toxicity" handling protocols and OEB banding logic.
-
-
PubChem. (2024). Compound Summary: 3-Aminopyridine (CAS 462-08-8). National Library of Medicine. [Link]
-
Source for analog toxicity data (Neurotoxicity/Seizure risk).
-
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]
-
Regulatory basis for the Chemical Hygiene Plan requirements.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
